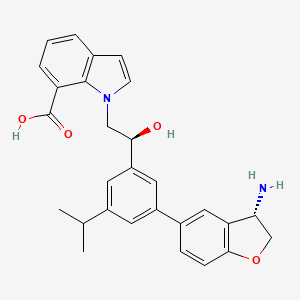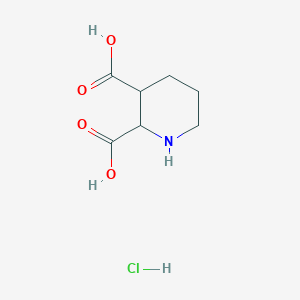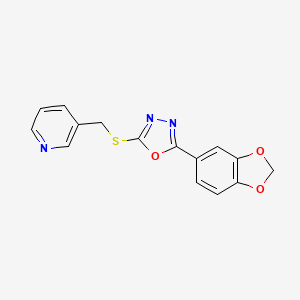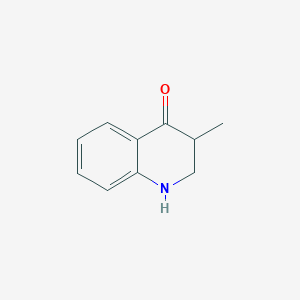
FXIa-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FXIa-IN-7 is a small molecule inhibitor that has been developed to target factor XIa, a serine protease involved in the coagulation cascade. The inhibition of factor XIa has been shown to be a potential therapeutic strategy for preventing thrombosis without increasing the risk of bleeding.
Wirkmechanismus
FXIa-IN-7 inhibits factor XIa by binding to its active site and preventing the cleavage of factor IX to factor IXa. This, in turn, prevents the activation of factor X and the formation of thrombin. FXIa-IN-7 has been shown to be a selective inhibitor of factor XIa and does not affect other coagulation factors or platelet function.
Biochemical and Physiological Effects:
FXIa-IN-7 has been shown to reduce thrombus formation in preclinical models without increasing the risk of bleeding. In addition, FXIa-IN-7 has been shown to have a longer half-life than other factor XIa inhibitors, which may make it a more attractive therapeutic option. FXIa-IN-7 has also been shown to be effective in preventing thrombosis in animal models of arterial and venous thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FXIa-IN-7 in lab experiments is its selectivity for factor XIa. This makes it a useful tool for studying the role of factor XIa in thrombosis without affecting other coagulation factors or platelet function. However, one limitation of using FXIa-IN-7 is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the development of FXIa-IN-7. One potential direction is the optimization of its pharmacokinetic properties to increase its half-life and reduce the need for frequent dosing. Another direction is the development of combination therapies that target multiple points in the coagulation cascade to achieve greater antithrombotic efficacy. Finally, the clinical development of FXIa-IN-7 for the prevention of thrombosis in humans is an important future direction.
Synthesemethoden
FXIa-IN-7 was synthesized using a convergent synthetic route that involved the coupling of two key intermediates. The first intermediate was prepared by reacting 4-(4-aminophenyl)-1,2,3-thiadiazole with 2-chloro-5-nitropyridine in the presence of a base. The second intermediate was prepared by reacting 2-methoxy-5-nitrobenzaldehyde with 2-aminobenzothiazole in the presence of a base. The two intermediates were then coupled using a Suzuki-Miyaura cross-coupling reaction to yield FXIa-IN-7.
Wissenschaftliche Forschungsanwendungen
FXIa-IN-7 has been extensively studied in preclinical models for its potential use as an antithrombotic agent. In vitro studies have shown that FXIa-IN-7 selectively inhibits factor XIa without affecting other coagulation factors or platelet function. In vivo studies have demonstrated that FXIa-IN-7 reduces thrombus formation without increasing the risk of bleeding. FXIa-IN-7 has also been shown to be effective in preventing thrombosis in animal models of arterial and venous thrombosis.
Eigenschaften
IUPAC Name |
1-[(2S)-2-[3-[(3S)-3-amino-2,3-dihydro-1-benzofuran-5-yl]-5-propan-2-ylphenyl]-2-hydroxyethyl]indole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERAAJVARXHDP-JWQCQUIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC[C@H]3N)[C@@H](CN4C=CC5=C4C(=CC=C5)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FXIa-IN-7 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7440724.png)
![4-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]-methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7440731.png)
![7-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-1H-quinolin-4-one](/img/structure/B7440748.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B7440751.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[[3-(imidazol-1-ylmethyl)cyclobutyl]amino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7440754.png)
![2-[2-[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetonitrile](/img/structure/B7440768.png)
![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)






![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)